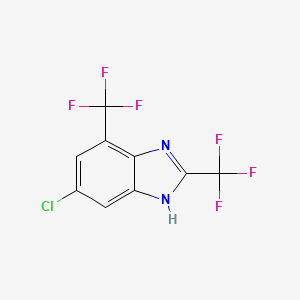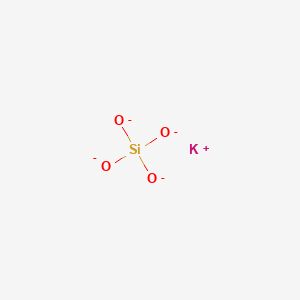![molecular formula C13H21ClN2O2 B13782781 butan-2-yl-[2-(phenylcarbamoyloxy)ethyl]azanium;chloride CAS No. 67195-92-0](/img/structure/B13782781.png)
butan-2-yl-[2-(phenylcarbamoyloxy)ethyl]azanium;chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butan-2-yl-[2-(phenylcarbamoyloxy)ethyl]azanium;chloride is a chemical compound with the molecular formula C13H21ClN2O2 and a molecular weight of 272.77 g/mol . This compound is known for its unique structure, which includes a butan-2-yl group, a phenylcarbamoyloxy group, and an azanium chloride moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butan-2-yl-[2-(phenylcarbamoyloxy)ethyl]azanium;chloride typically involves the reaction of butan-2-amine with phenyl isocyanate to form the intermediate phenylcarbamoyl butan-2-amine. This intermediate is then reacted with 2-chloroethylamine hydrochloride under controlled conditions to yield the final product . The reaction conditions often require a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction is typically carried out in large reactors with precise temperature and pressure control to optimize the reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Butan-2-yl-[2-(phenylcarbamoyloxy)ethyl]azanium;chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Butan-2-yl-[2-(phenylcarbamoyloxy)ethyl]azanium;chloride is used in several scientific research fields:
Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of butan-2-yl-[2-(phenylcarbamoyloxy)ethyl]azanium;chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
- Butan-2-yl-[2-(carbamoyloxy)ethyl]azanium;chloride
- Butan-2-yl-[2-(phenylcarbamoyloxy)ethyl]azanium;bromide
- Butan-2-yl-[2-(phenylcarbamoyloxy)ethyl]azanium;iodide
Uniqueness
Butan-2-yl-[2-(phenylcarbamoyloxy)ethyl]azanium;chloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
CAS No. |
67195-92-0 |
|---|---|
Molecular Formula |
C13H21ClN2O2 |
Molecular Weight |
272.77 g/mol |
IUPAC Name |
butan-2-yl-[2-(phenylcarbamoyloxy)ethyl]azanium;chloride |
InChI |
InChI=1S/C13H20N2O2.ClH/c1-3-11(2)14-9-10-17-13(16)15-12-7-5-4-6-8-12;/h4-8,11,14H,3,9-10H2,1-2H3,(H,15,16);1H |
InChI Key |
NFQFWGJVKBLGIF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)[NH2+]CCOC(=O)NC1=CC=CC=C1.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


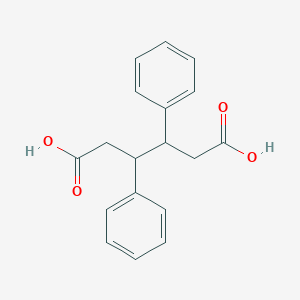
![4-[4-[Bis(2-chloroethyl)amino]anilino]-2,6-dimethylphenol](/img/structure/B13782705.png)
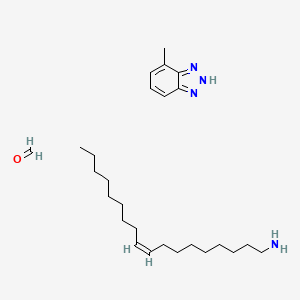
![(4Z)-4-[(3-bromophenyl)methylene]-2-methyl-oxazol-5-one](/img/structure/B13782715.png)
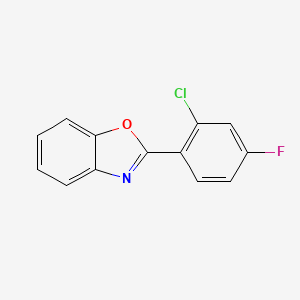
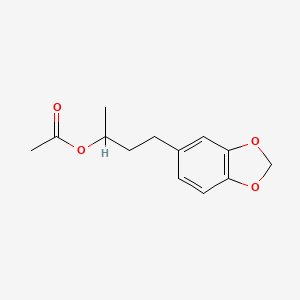
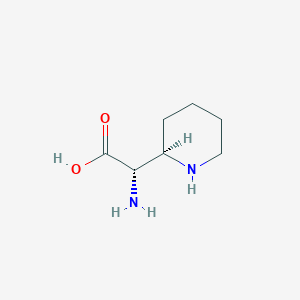

![N-[2-[2-(carbamoylamino)ethyl-ethylamino]ethyl]octadecanamide;diethyl hydrogen phosphate](/img/structure/B13782737.png)
![3-{[(6-Methylheptyl)oxy]sulfonyl}benzene-1-sulfonic acid](/img/structure/B13782741.png)

